N-Propylbenzilamide
Description
Contextualization within Amide Chemistry and Organic Synthesis
Amides are a cornerstone of organic chemistry, characterized by a carbonyl group bonded to a nitrogen atom. The synthesis of amides is a fundamental process, with numerous methods developed to achieve this transformation efficiently. Common strategies include the reaction of carboxylic acids or their derivatives, such as acyl chlorides and esters, with amines. The formation of the amide bond is a critical step in the synthesis of a vast array of organic molecules, including pharmaceuticals and polymers. The study of N-Propylbenzilamide provides a specific example through which to explore the nuances of these synthetic routes and the chemical behavior of the resulting amide linkage.
Historical Development of Benzilamide Derivatives in Chemical Science
The exploration of benzilamide derivatives has a rich history, driven by the diverse biological activities exhibited by these compounds. Various N-substituted benzamides have been investigated for their potential as antitumor and antimicrobial agents. This historical context provides a backdrop for the specific investigation of this compound, suggesting that even seemingly simple modifications to the benzamide (B126) scaffold can lead to compounds with unique and potentially useful properties. The continuous development of new synthetic methods has allowed for the creation of a wide library of benzilamide derivatives, each with its own distinct chemical and physical characteristics.
Rationale for Advanced Academic Inquiry into this compound
The primary impetus for the advanced academic study of this compound stems from its identification as a metabolite in cancer metabolism nih.gov. The presence of this compound in biological systems, particularly in the context of disease, necessitates a thorough understanding of its chemical properties and formation. Investigating the synthesis and reactivity of this compound can provide insights into the metabolic pathways at play and may offer opportunities for the development of new diagnostic or therapeutic strategies. Furthermore, detailed spectroscopic analysis of this compound contributes to the broader database of chemical knowledge, aiding in the identification and characterization of related substances.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-hydroxy-2,2-diphenyl-N-propylacetamide |
InChI |
InChI=1S/C17H19NO2/c1-2-13-18-16(19)17(20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,20H,2,13H2,1H3,(H,18,19) |
InChI Key |
ALYNHPLBMYWVLF-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
CCCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N Propylbenzilamide
Established Synthetic Routes to the Benzilamide Core
The synthesis of the benzilamide core generally involves the preparation of benzilic acid or its activated derivatives, followed by reaction with an appropriate amine.
Optimization of Precursor Synthesis
The primary precursor for N-Propylbenzilamide is benzilic acid, which is commonly synthesized from benzil (B1666583). The synthesis of benzil itself is typically achieved through the oxidation of benzoin (B196080).
Benzaldehyde to Benzoin: Benzaldehyde undergoes a benzoin condensation, often catalyzed by thiamine (B1217682) hydrochloride, to form benzoin. This reaction is crucial for establishing the carbon backbone ontosight.ai.
Benzoin to Benzil: Benzoin is then oxidized to benzil. Common oxidizing agents include nitric acid, copper(II) acetate (B1210297), or other metal catalysts slideshare.netnih.govresearchgate.net. Optimization in this step focuses on achieving high yields and purity of benzil, often through careful control of reaction conditions, temperature, and reagent concentration slideshare.netnih.gov. For instance, oxidation using nitric acid can yield up to 95-96% of benzil, while copper sulfate-pyridine methods provide around 86% slideshare.net.
Benzil to Benzilic Acid (Benzilic Acid Rearrangement): The benzilic acid rearrangement is a base-catalyzed reaction where benzil is converted to benzilic acid. This involves a 1,2-rearrangement of the diketone to form an α-hydroxy carboxylic acid ontosight.airesearchgate.netvulcanchem.comatamanchemicals.comwiley-vch.deepa.govscribd.comdrugfuture.comtheswissbay.chcdnsciencepub.comarchive.orgdss.go.ththeswissbay.chdss.go.thscience.gov. Typical conditions involve heating benzil with a strong base like potassium hydroxide (B78521) or sodium hydroxide in aqueous or alcoholic solutions atamanchemicals.comwiley-vch.detheswissbay.ch. Optimization efforts often focus on reaction time, temperature, and base concentration to maximize yield, which can reach up to 80-90% atamanchemicals.comwiley-vch.de.
Reaction Conditions and Yield Enhancement Strategies
The formation of the amide bond in this compound typically involves the reaction of benzilic acid or its activated derivatives with propylamine (B44156).
From Benzilic Acid: Direct reaction of benzilic acid with propylamine usually requires activating the carboxylic acid group. This can be achieved using common amide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), or by converting benzilic acid to its acid chloride or anhydride, which then readily reacts with propylamine nih.govresearchgate.netwiley-vch.dedss.go.th. Reaction conditions often involve a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile), a base to neutralize the acid byproduct (e.g., triethylamine), and controlled temperatures, typically ranging from room temperature to mild heating wiley-vch.de. Yields can be enhanced by using appropriate coupling agents and optimizing reaction times and temperatures.
From Benzilic Acid Esters: Alternatively, benzilic acid esters, such as methyl benzilate, can be reacted with propylamine. This aminolysis reaction, often carried out in alcoholic solvents or neat, can lead to the formation of the corresponding amide drugfuture.com. Heating is typically required, and yields are generally good, as demonstrated by the synthesis of benzilamide from methyl benzilate and ammonia (B1221849) drugfuture.com.
Yield Enhancement: Strategies for enhancing yield include employing efficient coupling reagents, using an excess of the amine reactant, ensuring anhydrous conditions where necessary, and optimizing reaction times to minimize side reactions or degradation.
Novel Synthetic Approaches for this compound
While established methods form the basis for synthesizing benzilamides, research continues to explore more efficient and environmentally friendly approaches.
Catalytic Strategies and Mechanistic Investigation in this compound Formation
Catalysis plays a significant role in modern organic synthesis, aiming to improve reaction rates, selectivity, and reduce energy consumption.
Catalytic Amidation: Various catalytic systems are being developed for direct amidation of carboxylic acids, which could be applied to benzilic acid. These include transition metal catalysts (e.g., nickel, titanium dioxide) or organocatalysts that activate the carboxylic acid or amine component dss.go.th. Mechanistic studies often reveal that these catalysts facilitate the formation of activated intermediates, such as acyl phosphonium (B103445) salts or in situ generated active esters, which then react with the amine wiley-vch.de.
Mechanistic Insights: Understanding the mechanism of amide formation is crucial for optimization. Typically, it involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine, proton transfer, and elimination of a leaving group. For benzilic acid, the presence of the α-hydroxy group can influence reactivity and potentially lead to side reactions if not controlled.
Application of Green Chemistry Principles in Synthetic Protocols
The principles of green chemistry aim to minimize environmental impact by reducing waste, using safer solvents, and improving atom economy.
Solvent-Free Reactions: For the benzilic acid rearrangement, solvent-free methods using solid bases have been reported, offering a greener alternative to traditional solvent-based procedures theswissbay.chscience.gov. These methods could potentially be adapted for the subsequent amide formation step.
Atom Economy: Reactions that directly couple benzilic acid with propylamine using efficient catalysts or reagents, minimizing the formation of byproducts, align with the principle of atom economy.
Catalytic and Mild Conditions: The development of catalytic systems that operate under mild conditions (e.g., room temperature, atmospheric pressure) and utilize less hazardous reagents is a key focus in green synthesis.
Chemical Derivatization Strategies of this compound
This compound, possessing hydroxyl and amide functional groups, can undergo various chemical transformations for further derivatization.
Reactions of the Hydroxyl Group: The tertiary hydroxyl group in this compound can be esterified, etherified, or oxidized under specific conditions. For example, reaction with acid chlorides or anhydrides could lead to ester derivatives, while alkyl halides in the presence of a base could form ethers.
Reactions of the Amide Group: The amide functionality can undergo hydrolysis under acidic or basic conditions to regenerate benzilic acid and propylamine. Reduction of the amide carbonyl group can lead to the corresponding amine.
Reactions of the Aromatic Rings: The phenyl rings are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, allowing for the introduction of various substituents.
Derivatization for Biological Activity: As indicated by studies on related benzilamides, derivatization strategies are often employed to modulate biological activity, potentially by altering lipophilicity, steric bulk, or electronic properties through modifications on the propyl chain or the phenyl rings.
Compound Name List
this compound
Benzilic acid
Benzil
Benzoin
Propylamine
Methyl benzilate
N-Propylbenzamide
Functionalization Techniques and Regioselectivity Studies
The functionalization of this compound can target several sites: the hydroxyl group, the phenyl rings, or potentially the amide nitrogen. The regioselectivity of these functionalization reactions is a key consideration, particularly when modifications are made to the aromatic rings.
Functionalization of the Phenyl Rings (Regioselectivity)
The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution and other C-H functionalization reactions. The regioselectivity of these reactions is influenced by the electronic and steric nature of the substituents already present on the rings and the reaction conditions employed.
Electrophilic Aromatic Substitution: Reactions like nitration, halogenation, or Friedel-Crafts acylation/alkylation typically occur at the para position of phenyl rings due to steric hindrance at the ortho positions and the activating effect of the phenyl group itself. However, the presence of the bulky diphenyl-substituted carbon atom adjacent to the phenyl rings might influence the ortho substitution pattern. If specific regiochemical outcomes are desired, directing groups or specific catalytic systems might be employed.
C-H Functionalization: Modern catalytic methods, particularly those involving transition metals (e.g., palladium, nickel, iridium) or photoredox catalysis, offer more precise control over C-H functionalization. Studies on the regioselective functionalization of arenes and benzylic derivatives highlight strategies for achieving ortho, meta, or para selectivity rsc.orgacs.orgnih.govrsc.orgdiva-portal.org. For example, directing groups can guide metal catalysts to specific positions on the aromatic ring, enabling regioselective arylation or borylation nih.govrsc.orgdiva-portal.org. The electronic nature of substituents on the phenyl rings can also dictate regioselectivity, with electron-donating groups often directing ortho and para, while electron-withdrawing groups may direct meta.
Functionalization of the Amide Moiety
The amide NH group in this compound is generally less reactive than the hydroxyl group or the phenyl rings. However, it can be deprotonated under strongly basic conditions, allowing for potential N-alkylation or N-acylation. These reactions are less commonly reported for secondary amides like this compound compared to primary amides or amines.
Stereochemical Control and Absolute Configuration Determination in Derivatization
While this compound itself is achiral, derivatization of the hydroxyl group or modifications to the phenyl rings can introduce chirality, or the compound can be synthesized as a chiral derivative of benzilic acid. The control and determination of absolute configuration are critical in such cases, especially for pharmaceutical applications.
Introduction of Chirality through Derivatization
Chirality can be introduced into this compound derivatives through several routes:
Derivatization of the Hydroxyl Group: Esterification or etherification of the hydroxyl group with a chiral reagent or by employing chiral catalysts can lead to the formation of diastereomers or enantiomers. For example, reacting the hydroxyl group with a chiral acid chloride can create a chiral ester.
Chiral Precursors: Synthesizing this compound from chiral benzilic acid derivatives or through enantioselective synthesis of the benzilic acid core can yield chiral products. For instance, enantioselective Grignard additions to benzil derivatives have been used to prepare chiral (fluoroalkyl)benzilic acids nih.gov.
Modification of Phenyl Rings: If substituted phenyl rings are used, or if functionalization of the phenyl rings introduces asymmetry, chiral centers can be generated. For example, asymmetric catalytic functionalization of alkyl benzene (B151609) derivatives can create chiral diaryl centers chemrxiv.org.
Methods for Absolute Configuration Determination
Once chiral derivatives of this compound are synthesized, their absolute configuration can be determined using various spectroscopic and crystallographic techniques:
Chiral Derivatizing Agents (CDAs): A common method involves reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers researchgate.nettaylorandfrancis.com. These diastereomers can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. Differences in the NMR chemical shifts of specific protons or carbons in the diastereomers, particularly those close to the newly formed chiral center, can be used to assign the absolute configuration. Examples of CDAs include Mosher's acid (MTPA) or various chiral amines and alcohols researchgate.net.
X-ray Crystallography: Single-crystal X-ray diffraction is a definitive method for determining the absolute configuration of a chiral molecule, provided suitable crystals can be obtained. This technique directly reveals the three-dimensional arrangement of atoms in the crystal lattice taylorandfrancis.com.
Chiroptical Methods: Techniques such as Electronic Circular Dichroism (ECD) spectroscopy, Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) can provide information about the absolute configuration by analyzing the interaction of the chiral molecule with polarized light. These methods often require comparison with theoretical calculations or known standards researchgate.netscielo.org.mx.
Stereoselective Synthesis: The outcome of a known stereoselective reaction can also be used to infer the absolute configuration of a product. For example, if a reaction is known to proceed with specific stereochemical control, the configuration of the product can be assigned based on the known stereochemistry of the starting materials or reagents researchgate.net.
Compound List
this compound
Benzilic acid
Benzil
Propylamine
Chiral Derivatizing Agents (CDAs)
(Fluoroalkyl)benzilic acids
Tartronic esters
Spectroscopic and Diffraction Based Structural Elucidation of N Propylbenzilamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Propylbenzilamide
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of organic molecules in solution. bbhegdecollege.comresearchgate.net For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed for complete structural assignment.
Multi-dimensional NMR Techniques for Structure Assignment (e.g., 2D COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and establishing the connectivity of atoms within a molecule, especially in complex structures. researchgate.netomicsonline.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would be expected to show correlations between the adjacent protons of the n-propyl group: the N-H proton would show a correlation to the α-CH₂ protons, which in turn would correlate with the β-CH₂ protons, and the β-CH₂ protons would correlate with the terminal γ-CH₃ protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map protons directly to their attached carbons (a one-bond correlation). columbia.eduyoutube.com An HSQC or HMQC spectrum would definitively link each proton signal of the propyl group to its corresponding carbon signal. libretexts.orglibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.eduyoutube.com HMBC is crucial for piecing together the molecular skeleton. libretexts.orglibretexts.org Key expected correlations for this compound would include:
The N-H proton to the amide carbonyl carbon and the α-carbon of the propyl group.
The α-CH₂ protons of the propyl group to the amide carbonyl carbon and the β-carbon.
Protons on the phenyl rings to the carbonyl carbons and other carbons within the aromatic system.
Based on analogous structures, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹H Multiplicity |
| Amide N-H | ~7.5 - 8.5 | - | Triplet (t) |
| Aromatic C-H | ~7.2 - 8.0 | ~125 - 135 | Multiplet (m) |
| Propyl α-CH₂ | ~3.2 - 3.5 | ~40 - 45 | Quartet (q) |
| Propyl β-CH₂ | ~1.5 - 1.8 | ~20 - 25 | Sextet |
| Propyl γ-CH₃ | ~0.9 - 1.1 | ~10 - 15 | Triplet (t) |
| Amide C=O | - | ~165 - 175 | - |
| Ketone C=O | - | ~190 - 200 | - |
| Aromatic C (quaternary) | - | ~130 - 140 | - |
Conformational Analysis and Dynamic NMR Studies
The amide bond (C-N) in this compound has partial double-bond character due to resonance, which restricts rotation. spectroscopyonline.com This can lead to the existence of cis and trans isomers, which may be observable as separate sets of signals on the NMR timescale. nih.gov
Dynamic NMR (DNMR) studies involve recording spectra at various temperatures to investigate conformational exchange processes. mdpi.com By increasing the temperature, the rate of rotation around the amide bond would increase. At a specific temperature, known as the coalescence temperature, the separate signals for the cis and trans isomers would broaden and merge into a single averaged signal. acs.org Analysis of these temperature-dependent spectra allows for the calculation of the activation energy (rotational barrier) of the C-N bond. cdnsciencepub.comcdnsciencepub.com
Vibrational Spectroscopy (IR and Raman) of this compound
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net IR and Raman are often complementary; for instance, symmetrical, non-polar bonds often produce strong Raman signals but weak IR absorptions.
Characteristic Vibrational Mode Assignment and Functional Group Analysis
The vibrational spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups.
Amide Bands: These are complex vibrations that are diagnostic for the amide linkage.
Amide A (N-H Stretch): A secondary amide typically shows a single N-H stretching band around 3370-3170 cm⁻¹ in solid or concentrated samples. spectroscopyonline.com
Amide I (C=O Stretch): This is a very strong absorption, primarily due to the amide carbonyl stretch, expected in the range of 1680-1630 cm⁻¹. spectroscopyonline.comspcmc.ac.in Its position is sensitive to hydrogen bonding. spcmc.ac.in
Amide II: A combination of N-H in-plane bending and C-N stretching, appearing around 1550 cm⁻¹. nih.govnih.gov
Amide III: A complex mix of vibrations, found between 1220-1350 cm⁻¹. researchgate.netnih.gov
Ketone C=O Stretch: The benzoyl ketone carbonyl group would give rise to a strong, sharp absorption band, typically around 1660-1680 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group are found just below 3000 cm⁻¹.
C=C Stretches: Aromatic ring stretching vibrations typically produce several bands in the 1600-1450 cm⁻¹ region.
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Stretch (Amide A) | Amide | ~3300 | Medium-Strong, Broad | Weak |
| Aromatic C-H Stretch | Phenyl Rings | >3000 | Medium | Strong |
| Aliphatic C-H Stretch | Propyl Group | <3000 | Medium | Medium |
| Ketone C=O Stretch | Benzoyl | ~1670 | Strong | Medium |
| Amide C=O Stretch (Amide I) | Amide | ~1650 | Very Strong | Medium |
| Aromatic C=C Stretch | Phenyl Rings | ~1600, 1580, 1450 | Medium-Strong | Strong |
| N-H Bend (Amide II) | Amide | ~1550 | Strong | Weak |
| C-N Stretch (Amide) | Amide | ~1420 | Medium | Medium |
Spectroscopic Signatures of Hydrogen Bonding and Intermolecular Interactions
The positions of the N-H and C=O stretching bands in the IR spectrum are highly sensitive to hydrogen bonding. spcmc.ac.inacs.org In the solid state or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds where the N-H group of one molecule interacts with the carbonyl oxygen of another.
This interaction weakens the N-H and C=O bonds, causing their stretching frequencies to shift to lower wavenumbers (a red shift) and the bands to become broader. acs.org For example, the "free" N-H stretch observed in a dilute solution in a non-polar solvent might appear near 3450 cm⁻¹, while in the solid state, the hydrogen-bonded N-H stretch would be observed closer to 3300 cm⁻¹. spcmc.ac.in Comparing the spectra of the compound in different concentrations or physical states can thus provide direct evidence of the nature and extent of hydrogen bonding. bgsu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. ijcrt.org The absorption is characteristic of the chromophores—the light-absorbing groups—within the molecule.
In this compound, the primary chromophores are the two benzoyl groups. These conjugated systems, containing both a phenyl ring and a carbonyl group, are expected to give rise to distinct electronic transitions:
π → π* Transitions: These are high-energy transitions associated with the aromatic π-electron system. For benzoyl structures, these typically result in a strong absorption band in the 240-280 nm range. vjol.info.vnresearchgate.net
n → π* Transitions: These are lower-energy, and thus longer-wavelength, transitions involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is typically weaker and may appear as a shoulder or a distinct band at longer wavelengths, often above 300 nm.
The presence of multiple conjugated systems in the molecule could lead to a complex spectrum with overlapping bands. libretexts.org The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity.
Electronic Transitions and Chromophore Characterization
The electronic absorption spectra of compounds like this compound are influenced by the chromophores present in the molecule. A chromophore is the part of a molecule responsible for its color, which arises from electronic transitions. The UV-vis absorption spectra of aromatic compounds typically exhibit two main absorption bands, often referred to as Band I and Band II.
For flavone and its derivatives, which share some structural similarities with benzilamides in terms of having aromatic rings and a carbonyl group, these bands are well-characterized. Band I, appearing at a lower energy (longer wavelength), and Band II, at a higher energy (shorter wavelength), are attributed to π→π* transitions. The specific nature of these transitions, such as which molecular orbitals are involved (e.g., HOMO-1 → LUMO or HOMO-2 → LUMO), can be determined through computational studies, like those using Time-Dependent Density Functional Theory (TD-DFT). These calculations can confirm the ππ* character of the electronic transitions.
Solvatochromic Effects on Electronic Spectra
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited states of the solute molecule. The effect of the solvent on the electronic absorption spectra can provide insights into the nature of the electronic transitions and the intermolecular interactions between the solute and solvent molecules.
The solvatochromic shifts in the absorption spectra of molecules can be analyzed using various solvent polarity scales. The position of the absorption maxima (λmax) may shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) as the solvent polarity increases. For instance, in some donor-acceptor molecules, a strong positive solvatochromism (red shift with increasing solvent polarity) is observed for π→π* transitions. This indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.
The solvatochromic behavior can be influenced by both general solvent effects, such as dipolarity/polarizability, and specific solute-solvent interactions, like hydrogen bonding. For molecules with hydrogen bond accepting groups (like the carbonyl oxygen in this compound), protic solvents can lead to the formation of intermolecular hydrogen bonds. These interactions can further stabilize the excited state and contribute to a bathochromic shift. The relative contributions of these different types of interactions can be assessed by correlating the spectral shifts with various solvent parameters.
Mass Spectrometric Characterization of this compound
Fragmentation Pathways and Isotopic Abundance Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound. In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragment ions are detected based on their mass-to-charge ratio (m/z). The fragmentation pattern provides a "fingerprint" of the molecule, which can be used for its identification and structural elucidation.
For amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu This process leads to the formation of a stable iminium ion. In the case of this compound, α-cleavage could occur on either side of the nitrogen atom. The largest alkyl group is preferentially lost.
Another important aspect of mass spectrometry is the analysis of isotopic abundance. The presence of isotopes, such as carbon-13, results in an M+1 peak in the mass spectrum, which is a small peak one mass unit higher than the molecular ion peak. The intensity of the M+1 peak is proportional to the number of carbon atoms in the molecule. For a molecule like propylamine (B44156) with three carbon atoms, on average, about 1 in 33 molecules will contain a ¹³C atom.
Table 1: Hypothetical Major Fragment Ions of this compound in Mass Spectrometry
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 239 | [C₁₆H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 210 | [C₁₄H₁₂NO]⁺ | Loss of ethyl radical (•C₂H₅) via α-cleavage |
| 196 | [C₁₃H₁₀NO]⁺ | Loss of propyl radical (•C₃H₇) via α-cleavage |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. This high accuracy allows for the determination of the elemental composition of the ion, as the exact mass of a molecule is unique to its atomic composition. Modern FT-MS instruments can achieve sub-ppm mass accuracies. nih.gov
While low-resolution mass spectrometry can provide the nominal mass of a molecule, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas (isobars). For example, by measuring the exact mass of the molecular ion of this compound, its elemental formula (C₁₆H₁₇NO) can be unequivocally confirmed. This is a crucial step in the structural characterization of a compound. The high resolving power of instruments like the Orbitrap allows for the separation of isotopic peaks, further aiding in the confirmation of the elemental composition. nih.govnist.gov
X-ray Diffraction Studies of this compound
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. ub.edu By rotating the crystal and collecting the diffraction data, a three-dimensional map of the electron density in the unit cell can be constructed. From this electron density map, the positions of the individual atoms can be determined with high precision.
For this compound, a single crystal X-ray diffraction study would reveal the conformation of the propyl group relative to the benzilamide core, the planarity of the amide bond, and the torsion angles between the phenyl rings. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material.
Investigation of Polymorphism and Crystal Packing Architectures of this compound
A thorough search of publicly available scientific literature and crystallographic databases reveals a notable absence of experimental studies focused on the polymorphism and crystal packing architecture of this compound. While the investigation of polymorphism is a critical aspect of solid-state characterization for many organic compounds, providing insights into their physicochemical properties, no such studies have been reported for this compound.
Consequently, there is no published single-crystal X-ray diffraction data for this compound. This lack of crystallographic information means that details regarding its crystal system, space group, unit cell dimensions, and the specific arrangement of molecules within the crystal lattice are currently unknown. The absence of such fundamental data precludes any detailed discussion of its crystal packing architecture, including the identification of potential intermolecular interactions such as hydrogen bonding, π-π stacking, or van der Waals forces that would govern the supramolecular assembly.
Similarly, no spectroscopic studies employing techniques such as solid-state NMR, FT-IR, or Raman spectroscopy have been reported with the specific aim of differentiating potential polymorphic forms of this compound. Such analyses are instrumental in identifying subtle differences in the local molecular environment and intermolecular interactions between different crystalline forms.
Due to the lack of available research, no data tables detailing crystallographic parameters or spectroscopic distinctions between polymorphs of this compound can be presented. The scientific community has not yet directed its focus towards the solid-state structural elucidation of this particular compound.
Theoretical and Computational Chemistry Studies of N Propylbenzilamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like N-Propylbenzilamide. These methods, rooted in quantum mechanics, aim to solve the electronic Schrödinger equation, providing detailed information about electron distribution, bonding, and potential energy surfaces.
Density Functional Theory (DFT) Studies on Ground State Properties and Energetics
Density Functional Theory (DFT) is a widely adopted computational quantum mechanical method used to investigate the electronic structure of many-body systems, including molecules. DFT operates on the principle that the ground-state properties of a system are uniquely determined by its ground-state electron density diva-portal.orgictp.itwikipedia.orgabinit.orgnovapublishers.comnih.govmdpi.combeilstein-journals.org. This approach significantly reduces computational cost compared to traditional wave function-based methods by focusing on the electron density rather than the complex many-body wave function novapublishers.comarxiv.org. DFT calculations are instrumental in determining ground-state energies, molecular geometries, and predicting reactivity patterns. By employing various exchange-correlation functionals, DFT can accurately model the interactions within the molecule, providing a robust framework for understanding its fundamental energetic characteristics diva-portal.orgnih.govmdpi.comajol.infocore.ac.uk.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods, meaning "from first principles," derive their calculations solely from fundamental physical constants and the atomic composition of the molecule, without relying on empirical parameters novapublishers.comwikipedia.orgru.nlnorthwestern.eduosti.gov. These techniques, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Configuration Interaction, Coupled Cluster), aim to solve the electronic Schrödinger equation directly wikipedia.orgru.nlnorthwestern.eduosti.gov. While computationally more demanding than DFT, ab initio methods offer a higher degree of accuracy for electronic structure determination, particularly for systems where electron correlation effects are significant. They are essential for obtaining highly accurate electronic wave functions and energies, which can serve as benchmarks for other computational methods wikipedia.orgru.nlnorthwestern.edu.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like the Gauge-Including Atomic Orbitals (GIAO) method, often employed within DFT frameworks, are used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁵N) and coupling constants ajol.infocore.ac.ukethz.ch. These calculated values can be directly compared with experimental NMR spectra, aiding in the unambiguous assignment of signals and confirmation of molecular structure and electronic environment ajol.infocore.ac.ukethz.ch.
Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations, particularly DFT, are used to predict vibrational frequencies and their corresponding intensities for Infrared (IR) and Raman spectroscopy ajol.infocore.ac.uknih.govkaratekin.edu.tr. By calculating the normal modes of vibration and their potential energy distributions (PED), theoretical assignments can be made to experimental spectra. This allows for the identification of specific functional groups and the analysis of molecular conformation and bonding based on characteristic stretching and bending frequencies ajol.infocore.ac.uknih.govkaratekin.edu.tr. For instance, calculations can predict C-H stretching frequencies within specific ranges, aiding in the identification of aliphatic or aromatic C-H bonds nih.gov.
Table 1: Predicted Spectroscopic Parameters (Illustrative)
While specific experimental data for this compound is not provided, typical computational studies of similar organic molecules yield results like those shown below. These are illustrative examples of the types of data obtained from theoretical calculations.
| Spectroscopic Parameter | Calculated Value (Example) | Experimental Value (Hypothetical) | Agreement Level |
| ¹H NMR Chemical Shift (ppm) | 7.5 (aromatic H) | 7.4-7.6 | Good |
| ¹³C NMR Chemical Shift (ppm) | 135.0 (aromatic C) | 134-136 | Good |
| Vibrational Frequency (cm⁻¹) | 3300 (N-H stretch) | 3288 | High |
| Vibrational Frequency (cm⁻¹) | 1670 (C=C stretch) | 1670 | Excellent |
Molecular Dynamics (MD) Simulations of this compound
Molecular Dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of molecules, offering insights into their flexibility, interactions, and conformational changes in various environments mdpi.comnih.govnih.govrsc.orgnih.govbonvinlab.org.
Conformational Landscape Exploration and Flexibility Analysis
MD simulations allow for the exploration of the conformational space of this compound. By simulating the movement of atoms over time based on classical mechanics and a defined force field, researchers can identify the various stable and transient conformations the molecule can adopt mdpi.comnih.govnih.govrsc.orgnih.gov. This analysis reveals the inherent flexibility of the molecule, particularly in its propyl chain and amide linkage, and how these segments can move and orient themselves. Techniques like replica exchange molecular dynamics (REMD) can be employed to efficiently sample complex energy landscapes and overcome energy barriers, ensuring a thorough exploration of the conformational landscape mdpi.com. Understanding these conformational dynamics is crucial for predicting how the molecule might interact with other species or surfaces.
Reaction Mechanisms and Kinetics Involving N Propylbenzilamide
Mechanistic Elucidation of Synthetic Transformations Utilizing N-Propylbenzilamide as Reactant or Product
The transformation of this compound, whether it serves as a starting material or is the resulting product, proceeds through well-defined reaction pathways. These pathways are dictated by the nature of the reagents and the reaction conditions employed.
Nucleophilic acyl substitution is a cornerstone of amide chemistry. In the case of this compound, this reaction typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the N-propylamino group. The generally accepted mechanism proceeds through a tetrahedral intermediate.
The transamidation of secondary amides, such as the reaction of N-methylbenzamide with various amines, has been studied both experimentally and computationally. researchgate.net These studies indicate that the reaction can be catalyzed, for instance by aluminum oxide, which activates the carbonyl group towards nucleophilic attack. researchgate.net By analogy, the reaction of this compound with another amine would likely proceed through a similar tetrahedral intermediate, leading to a new amide and n-propylamine.
The benzene (B151609) ring of the benzilamide moiety in this compound is susceptible to electrophilic aromatic substitution (EAS). The amide group (-CONH-propyl) is generally considered to be an ortho-, para-directing group, although it is deactivating due to the electron-withdrawing nature of the carbonyl group. However, the nitrogen lone pair can participate in resonance, which directs incoming electrophiles to the ortho and para positions.
Studies on the direct Friedel-Crafts carboxamidation of arenes suggest that under superacidic conditions, arenes can be directly converted to benzamide (B126) derivatives. nih.gov While this describes the synthesis of benzamides, the principles of electrophilic attack on the aromatic ring are relevant. For this compound, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly para-substituted products, with some ortho-isomer formation, depending on steric hindrance from the N-propyl group. The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. researchgate.net
Rearrangement reactions represent a class of transformations where the carbon skeleton or the connectivity of atoms within a molecule is altered. wiley-vch.de While specific rearrangement reactions involving this compound are not extensively documented, related amides can undergo such transformations under specific conditions.
For instance, the Hofmann rearrangement of primary amides leads to the formation of an amine with one less carbon atom. While this compound is a secondary amide and thus not a direct substrate for the classical Hofmann rearrangement, understanding such reactions in related systems provides insight into potential, albeit less common, pathways. The Beckmann rearrangement, which converts an oxime into an amide, is another relevant transformation in the broader context of amide synthesis and reactivity. masterorganicchemistry.com
Computational studies have become invaluable in characterizing transition states of chemical reactions. For the hydrolysis of N-(o-carboxybenzoyl)-L-amino acids, density functional theory (DFT) calculations have been used to investigate the reaction mechanisms and transition states. Such studies reveal the role of solvent molecules and the energetic barriers of different pathways. Similar computational approaches could be applied to this compound to elucidate the transition state structures for its various reactions, providing detailed insights into bond-forming and bond-breaking processes.
Kinetic Studies of this compound Reactions
Kinetic studies provide quantitative information about reaction rates and the factors that influence them, such as concentration, temperature, and catalysts.
The rate of a chemical reaction is described by a rate law, which is an equation that relates the reaction rate to the concentrations of the reactants. libretexts.orglibretexts.orgkhanacademy.org The exponents in the rate law represent the order of the reaction with respect to each reactant. These must be determined experimentally.
For the hydrolysis of this compound, a plausible rate law would be:
Rate = k [this compound]^m [H₂O]^n [Catalyst]^p
where k is the rate constant, and m, n, and p are the reaction orders with respect to this compound, water, and a catalyst (e.g., acid or base), respectively. For many amide hydrolysis reactions, the reaction is first-order with respect to the amide (m=1). The order with respect to water is often considered pseudo-zero order if water is the solvent and its concentration remains effectively constant. The order with respect to the catalyst would depend on the specific mechanism.
Hypothetical Rate Law Data for this compound Hydrolysis
| Experiment | Initial [this compound] (M) | Initial [H₃O⁺] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, doubling the concentration of this compound doubles the rate, indicating a first-order dependence (m=1). Doubling the concentration of the acid catalyst also doubles the rate, suggesting a first-order dependence on the catalyst as well (p=1). Thus, the hypothetical rate law would be: Rate = k [this compound] [H₃O⁺].
The rate of a chemical reaction is highly dependent on temperature. This relationship is described by the Arrhenius equation:
k = A * e^(-Ea / RT)
where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. The activation energy represents the minimum energy required for a reaction to occur.
By measuring the rate constant at different temperatures, the activation energy can be determined from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot). A higher activation energy indicates a greater sensitivity of the reaction rate to temperature. While specific experimental data for this compound is not available, studies on the hydrolysis of other amides have determined their activation energies. For example, the activation energy for the basic hydrolysis of N,N-dimethyltoluamide has been experimentally determined to be around 27.1 kcal/mol. It is plausible that the activation energy for the hydrolysis of this compound would be of a similar magnitude.
Illustrative Temperature Dependence of a Hypothetical Reaction of this compound
| Temperature (K) | Rate Constant (k) (s⁻¹) |
|---|---|
| 298 | 1.0 x 10⁻⁴ |
| 308 | 2.5 x 10⁻⁴ |
| 318 | 6.0 x 10⁻⁴ |
This is a hypothetical data table for illustrative purposes.
An Arrhenius plot of this data would yield a straight line, from which the activation energy could be calculated.
Isotope Effects in Mechanistic Probes
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of transition states. wikipedia.orglibretexts.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org For this compound, isotopic labeling could provide significant insights into its reactions, such as hydrolysis or enzymatic transformations.
For instance, in a hypothetical hydrolysis of the amide bond in this compound, substituting the amide nitrogen with ¹⁵N or the carbonyl carbon with ¹³C could reveal whether the nucleophilic attack by water or the breakdown of the tetrahedral intermediate is rate-determining. A primary KIE (where the bond to the isotope is broken in the rate-limiting step) would be observed if C-N bond cleavage is the slow step. libretexts.org Conversely, a secondary KIE might be observed if the hybridization of the carbonyl carbon changes in the rate-limiting step. wikipedia.org
Deuterium labeling (replacing ¹H with ²H) at the N-propyl group or the benzilic position could also be employed. A significant primary KIE upon deuteration of the N-H bond would suggest its cleavage is involved in the rate-determining step, potentially implicating a proton transfer. Secondary KIEs at the propyl or benzil (B1666583) groups could provide information about steric effects or hyperconjugation in the transition state. wikipedia.org
Table 1: Theoretical Kinetic Isotope Effects (KIE) in this compound Reactions
| Isotopic Substitution | Position of Label | Potential Reaction Studied | Expected KIE Type | Mechanistic Insight |
| ¹⁵N | Amide Nitrogen | Hydrolysis | Primary | Involvement of N-H bond breaking in the rate-determining step. |
| ¹³C | Carbonyl Carbon | Nucleophilic Addition | Secondary | Change in hybridization of the carbonyl carbon in the transition state. |
| ²H (Deuterium) | N-H bond | Base-catalyzed hydrolysis | Primary | Proton transfer as part of the rate-limiting step. |
| ²H (Deuterium) | α-carbon of Propyl group | Enzymatic oxidation | Secondary | Steric or electronic effects in the enzyme's active site. |
This table is illustrative and based on general principles of kinetic isotope effects. Actual experimental values would be required for confirmation.
Catalysis in this compound Chemistry
Catalysis plays a crucial role in enhancing the efficiency and selectivity of chemical transformations. For a compound like this compound, various catalytic strategies could be employed for its synthesis or modification.
Homogeneous and Heterogeneous Catalysis Development
Homogeneous catalysis , where the catalyst is in the same phase as the reactants, offers high activity and selectivity. wikipedia.orgchemistrystudent.com For the synthesis of this compound, which is an amide, transition metal-catalyzed amidation reactions could be a viable route. For example, catalysts based on palladium, copper, or iron have been extensively used for C-N bond formation. wikipedia.org The synthesis could potentially proceed via the coupling of a benzilic acid derivative with n-propylamine, facilitated by a homogeneous catalyst that activates the carboxylic acid.
Heterogeneous catalysis , involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability. chemguide.co.uk For reactions involving this compound, solid acid or base catalysts could be employed. For instance, the hydrolysis of the amide bond could be catalyzed by solid acid catalysts like zeolites or sulfated zirconia. These materials provide acidic sites that can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The development of porous materials as catalyst supports could also offer size and shape selectivity for reactions involving this compound. rsc.org
Table 2: Potential Catalytic Systems for this compound Chemistry
| Catalysis Type | Catalyst Example | Potential Reaction | Advantages |
| Homogeneous | Palladium(II) acetate (B1210297) / Phosphine ligand | Synthesis via C-N coupling | High activity, mild reaction conditions. |
| Homogeneous | Rhodium(I) complexes | Asymmetric hydrogenation of a precursor | Enantioselective synthesis. |
| Heterogeneous | Zeolite H-ZSM-5 | Hydrolysis or rearrangement | Catalyst reusability, thermal stability. |
| Heterogeneous | Supported metal nanoparticles (e.g., Pd/C) | Hydrogenation/dehydrogenation | Ease of separation, industrial applicability. |
This table presents potential catalytic systems based on known amide chemistry.
Enzyme Mimics and Biocatalysis for Specific Chemical Transformations (focus on chemical mechanism)
Enzyme mimics , or artificial enzymes, are synthetic molecules designed to replicate the catalytic efficiency and specificity of natural enzymes. researchgate.netnih.gov For this compound, enzyme mimics could be designed to catalyze its hydrolysis or other transformations. For example, a cyclodextrin-based mimic could encapsulate the benzil moiety of this compound, bringing a catalytic group appended to the cyclodextrin (B1172386) into proximity with the amide bond to facilitate its cleavage. The mechanism would involve the formation of a host-guest complex, followed by an intramolecular-like catalytic step.
Biocatalysis utilizes natural enzymes or whole microorganisms to perform chemical transformations. researchgate.net Lipases and proteases are classes of enzymes known to catalyze the hydrolysis and synthesis of amides. A suitable lipase (B570770) or protease could potentially catalyze the stereoselective hydrolysis of this compound, which would be valuable if the compound or its products are chiral. The chemical mechanism of such an enzymatic reaction would typically involve the formation of an acyl-enzyme intermediate. For instance, in a serine protease, the serine residue in the active site would act as a nucleophile, attacking the carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate, which then collapses to release the amine portion (n-propylamine) and form an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate regenerates the enzyme and releases the carboxylic acid (benzilic acid).
The specificity of the enzyme for this compound would depend on the shape and chemical nature of its active site, which must accommodate the bulky benzil and the n-propyl groups.
Intermolecular Interactions and Supramolecular Chemistry of N Propylbenzilamide
Hydrogen Bonding Networks in N-Propylbenzilamide Systems
Hydrogen bonding is a predominant intermolecular force in secondary amides like this compound, playing a critical role in the formation of stable, ordered structures. The amide functional group (-CONH-) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). libretexts.org
Intermolecular forces are the attractions between neighboring molecules, while intramolecular forces are those that exist within a single molecule. quora.com In the context of this compound, the most significant hydrogen bonds are intermolecular.
Intramolecular Hydrogen Bonds: An intramolecular hydrogen bond forms between two functional groups within the same molecule. khanacademy.org For such a bond to occur in a benzamide (B126) derivative, a suitable hydrogen bond donor or acceptor group would typically need to be present in the ortho position of one of the phenyl rings, allowing for the formation of a stable five- or six-membered ring. nih.gov Given the structure of this compound, which lacks such ortho-substituents, significant intramolecular hydrogen bonds are not expected to form. The molecule's conformation is instead dominated by the steric effects of the phenyl and propyl groups and the drive to form stronger intermolecular hydrogen bonds. nih.gov
The table below summarizes the potential hydrogen bonds in this compound systems.
| Bond Type | Donor | Acceptor | Strength | Nature |
| Amide-Amide | N-H (Amide) | C=O (Amide) | Strong | Intermolecular |
| Carbon-Hydrogen | C-H (Aromatic/Alkyl) | C=O (Amide) | Weak | Intermolecular |
The drive to form robust intermolecular hydrogen bonds is a primary determinant of the crystal packing in benzamides. tandfonline.comresearchgate.net The N−H···O=C bonds typically direct molecules to assemble into one-dimensional chains, which then arrange into layers. researchgate.netrsc.org
The final three-dimensional crystal structure is a result of the interplay between these strong, directional hydrogen bonds and other, weaker interactions that hold the chains and layers together. researchgate.net The presence of the N-propyl group influences the packing arrangement, as the length and flexibility of alkyl chains can affect how these hydrogen-bonded networks are organized in space. tandfonline.com Studies on related N-alkylated compounds show that the packing aims to maximize hydrogen bonding efficiency while minimizing steric hindrance from the alkyl and aryl groups. rsc.orgresearchgate.net The resulting crystal structure represents a delicate energy balance between strong intermolecular attraction and the conformational energy of the molecule. researchgate.net
Van der Waals Forces and Aromatic Interactions in this compound Aggregates
While hydrogen bonding provides the primary directional framework for the assembly of this compound, weaker but collectively significant van der Waals forces and aromatic interactions are crucial for achieving a densely packed and stable three-dimensional structure.
Pi-stacking (π-π) interactions are non-covalent attractions between aromatic rings. libretexts.org These interactions are fundamental in the chemistry of aromatic compounds and play a key role in stabilizing the crystal structures of molecules like this compound, which contains two phenyl rings. nih.govresearchgate.net These interactions arise from a combination of electrostatic and dispersion forces between the electron-rich π-systems of the rings. libretexts.org
Common geometries for π-stacking include:
Parallel-displaced: The rings are parallel but offset from one another. This is often the most energetically favorable arrangement.
T-shaped (edge-to-face): The edge of one ring (with its partially positive hydrogen atoms) points towards the face of another ring (with its electron-rich π-cloud).
Sandwich: The rings are stacked directly on top of each other. This arrangement can be less favorable due to electrostatic repulsion unless there is a complementary electronic nature between the rings. libretexts.org
In the solid state, these π-π interactions are vital for crystal growth, often acting as the links that connect one-dimensional hydrogen-bonded chains or two-dimensional sheets into a stable 3D lattice. rsc.orgresearchgate.net
| Interaction Type | Description | Common Geometries |
| π-π Stacking | Attraction between two aromatic rings. | Parallel-displaced, T-shaped, Sandwich |
| C-H-π Interaction | Interaction between a C-H bond and the face of an aromatic ring. | Edge-to-Face |
Dispersion forces, also known as London dispersion forces, are the weakest type of van der Waals force and are present in all molecules. fiveable.me They originate from temporary, fluctuating dipoles in the electron clouds of atoms and molecules. While individually weak, the cumulative effect of these forces is substantial, especially in larger molecules with significant surface area.
Solvent-Solute Interactions of this compound
The interaction of this compound with a solvent is dictated by the principle of "like dissolves like," where the polarity of the solute and solvent determines the nature and strength of their interaction. nagwa.com this compound is an amphiphilic molecule, possessing both a polar amide group and nonpolar regions (two phenyl rings and a propyl chain). This dual nature results in varied interactions depending on the solvent environment.
Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the carbonyl oxygen and the N-H group of the amide. This strong solute-solvent interaction can effectively compete with and disrupt the intermolecular N-H···O hydrogen bonds that stabilize this compound aggregates in the solid state. nih.govnih.gov This competition generally leads to higher solubility in these solvents.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have permanent dipoles and can act as hydrogen bond acceptors but not donors. They can accept a hydrogen bond from the amide N-H group, thereby disrupting the self-association of this compound. The interactions are primarily dipole-dipole and hydrogen bonding.
Nonpolar Solvents (e.g., hexane, toluene): In these solvents, interactions are dominated by weaker dispersion forces. nih.gov The strong, favorable hydrogen bonds between this compound molecules are significantly more stable than the weak solute-solvent dispersion forces. Consequently, the solute molecules tend to aggregate via hydrogen bonding rather than dissolve, often resulting in lower solubility.
The solvent environment can also significantly influence the molecule's conformational preferences, as different solvents will stabilize different arrangements of the phenyl rings and propyl chain. nih.govrsc.org
The table below outlines the expected primary interactions between this compound and different solvent types.
| Solvent Type | Primary Solute-Solvent Interaction(s) | Effect on Solute Self-Association |
| Polar Protic | Hydrogen Bonding, Dipole-Dipole | High disruption |
| Polar Aprotic | Hydrogen Bonding (acceptor only), Dipole-Dipole | Moderate to high disruption |
| Nonpolar | Dispersion Forces | Low disruption |
Solvation Shell Dynamics and Thermodynamic Analysis
The behavior of this compound in solution is governed by the intricate interplay of solute-solvent and solvent-solvent interactions. The dynamics of the solvation shell, the layer of solvent molecules immediately surrounding a solute molecule, are critical in determining the compound's properties and reactivity. While specific experimental studies on the solvation shell dynamics of this compound are not extensively documented in publicly available literature, theoretical and computational approaches provide valuable insights.
Molecular dynamics simulations can be employed to model the temporal evolution of the solvation shell around this compound. These simulations would likely reveal fluctuations in the number and orientation of solvent molecules within the first solvation shell. The residence time of solvent molecules in this shell is a key parameter; a longer residence time suggests stronger solute-solvent interactions. For this compound, the presence of both hydrogen bond donors (the amide N-H group) and acceptors (the carbonyl and hydroxyl oxygens) would lead to specific and relatively strong interactions with protic solvents like water or alcohols.
A thermodynamic analysis of the solvation process involves quantifying the changes in Gibbs free energy (ΔGsolv), enthalpy (ΔHsolv), and entropy (ΔSsolv) when a molecule of this compound is transferred from the gas phase to a solvent. This can be conceptually broken down into several steps: the creation of a cavity in the solvent, the insertion of the solute molecule, and the subsequent reorganization of solvent molecules around the solute.
Thermodynamic Parameters of Solvation for this compound (Illustrative)
| Thermodynamic Parameter | Expected Value in Polar Solvents | Expected Value in Nonpolar Solvents |
|---|---|---|
| ΔGsolv (Gibbs Free Energy) | Negative | Slightly Negative or Positive |
| ΔHsolv (Enthalpy) | Highly Negative | Slightly Negative |
| ΔSsolv (Entropy) | Negative | Slightly Negative |
Effects of Solvent Polarity on Molecular Conformation and Reactivity
The conformation of this compound, particularly the torsion angles around the amide bond and the bonds connecting the phenyl and propyl groups, is sensitive to the polarity of the solvent environment. In polar solvents, conformations that maximize the exposure of polar groups (the amide and hydroxyl functionalities) to the solvent will be favored, allowing for strong solute-solvent hydrogen bonding and dipole-dipole interactions. This can lead to a more extended conformation of the molecule.
Conversely, in nonpolar solvents, intramolecular interactions, such as hydrogen bonding between the amide proton and the hydroxyl oxygen, may become more significant. This could lead to a more compact or folded conformation that minimizes the exposure of polar groups to the nonpolar environment. The equilibrium between different conformers can be shifted by changing the solvent polarity, which in turn can influence the compound's chemical reactivity and biological activity.
The reactivity of this compound is also profoundly influenced by solvent polarity. For reactions involving polar transition states, an increase in solvent polarity will stabilize the transition state more than the reactants, leading to an acceleration of the reaction rate. For instance, nucleophilic substitution reactions at the carbonyl carbon would be facilitated by polar protic solvents that can solvate both the nucleophile and the leaving group.
Host-Guest Chemistry and Complexation Studies with this compound
The field of supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, organized structures. This compound, with its array of functional groups, has the potential to participate in host-guest chemistry, acting as either a host or a guest molecule.
Formation of Inclusion Compounds and Cocrystals
This compound can potentially form inclusion compounds with host molecules that possess a cavity of a complementary size and shape. For example, cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, could encapsulate the nonpolar propyl or phenyl groups of this compound. The driving forces for such complexation would include hydrophobic interactions and van der Waals forces.
The formation of cocrystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, is another possibility for this compound. By selecting a suitable coformer molecule that can form complementary hydrogen bonds or other non-covalent interactions, it is possible to design and synthesize novel crystalline forms of this compound with potentially altered physicochemical properties, such as solubility and melting point. Potential coformers could include carboxylic acids, amides, or other molecules with strong hydrogen bonding capabilities.
Potential Host-Guest Systems with this compound
| Host/Guest | Potential Interacting Moiety of this compound | Primary Driving Interactions |
|---|---|---|
| Cyclodextrins (as Host) | Propyl or Phenyl group | Hydrophobic interactions, van der Waals forces |
| Carboxylic Acids (as Coformer) | Amide and Hydroxyl groups | Hydrogen bonding |
| Crown Ethers (as Host) | Amide N-H (protonated) | Ion-dipole interactions |
Characterization of Non-Covalent Interactions in Supramolecular Architectures
The detailed characterization of the non-covalent interactions within any supramolecular assemblies of this compound is crucial for understanding their structure and properties. A variety of experimental and computational techniques can be employed for this purpose.
X-ray crystallography is the most powerful technique for providing unambiguous information about the three-dimensional arrangement of molecules in the solid state. A crystal structure of a cocrystal or inclusion compound of this compound would reveal the precise nature of the hydrogen bonds, π-π stacking interactions between phenyl rings, and other van der Waals contacts.
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying host-guest interactions in solution. Changes in the chemical shifts of the protons of both the host and guest molecules upon complexation can provide information about the binding mode and the strength of the interaction. Techniques such as 2D NMR (e.g., NOESY) can be used to identify close spatial proximities between the host and guest.
Computational chemistry, including quantum mechanical calculations and molecular dynamics simulations, can complement experimental data by providing detailed insights into the energetics and geometry of the non-covalent interactions. These methods can be used to calculate binding energies and to visualize the interaction patterns within the supramolecular assembly.
Advanced Materials and Chemical Applications of N Propylbenzilamide
N-Propylbenzilamide as a Building Block for Functional Materials
There is currently no scientific literature available that describes the use of this compound as a foundational component in the synthesis of functional materials.
Incorporation into Polymer Systems for Material Science Applications
A thorough review of material science and polymer chemistry databases and journals did not yield any studies on the incorporation of this compound into polymer chains or matrices. Consequently, there is no data on how its properties might influence the characteristics of such polymers.
Role of this compound in Chemsensor Development
There is no available research on the application of this compound in the field of chemical sensors.
Design Principles for Selective Chemical Detection
Due to the lack of research in this area, there are no established design principles for creating chemosensors based on this compound for the selective detection of any specific chemical species.
Interaction Mechanisms with Target Analytes
Without any studies on this compound-based chemosensors, there is no information on the potential interaction mechanisms, such as hydrogen bonding, host-guest complexation, or electronic interactions, that might occur with target analytes.
This compound as a Molecular Probe in Fundamental Chemical Processes
The use of this compound as a molecular probe to investigate fundamental chemical processes has not been reported in the scientific literature. There are no studies detailing its potential spectroscopic or reactive properties that would make it suitable for such applications.
Investigation of Reaction Intermediates and Pathways
The synthesis of this compound would likely proceed through the reaction of benzilic acid with n-propylamine, possibly via an acyl chloride or ester intermediate to facilitate the amide bond formation. A theoretical investigation of its reaction pathways would involve the study of key intermediates.
A plausible synthetic route could involve the following steps:
Activation of Benzilic Acid: Benzilic acid would first be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester.
Nucleophilic Acyl Substitution: The activated benzilic acid derivative would then react with n-propylamine. The nitrogen atom of the amine would act as a nucleophile, attacking the carbonyl carbon of the activated acid.
Potential Reaction Intermediates:
A tetrahedral intermediate would be a key species in the nucleophilic acyl substitution mechanism. This intermediate would feature a central carbon atom bonded to the two phenyl groups, a hydroxyl group, the incoming n-propylamino group, and an oxygen atom from the original carbonyl group. The stability and subsequent collapse of this intermediate would dictate the reaction kinetics.
| Intermediate Type | Description | Potential Role in this compound Synthesis |
| Acyl Chloride of Benzilic Acid | A reactive derivative of benzilic acid where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. | Facilitates the nucleophilic attack by n-propylamine. |
| Tetrahedral Intermediate | A short-lived, high-energy species formed during the nucleophilic acyl substitution reaction. | Central to the formation of the amide bond. |
| Protonated Amide | The initial product of the reaction before deprotonation. | A transient species leading to the final neutral this compound. |
Further research, including computational modeling and experimental studies employing techniques like stopped-flow kinetics or in-situ spectroscopic monitoring, would be necessary to definitively identify and characterize these and other potential reaction intermediates and to elucidate the precise reaction pathways.
Spectroscopic Markers for Environmental or Industrial Process Monitoring
Potential Spectroscopic Markers:
| Spectroscopic Technique | Functional Group | Expected Wavenumber/Chemical Shift/m/z | Significance for Monitoring |
| Infrared (IR) Spectroscopy | Amide C=O stretch | ~1650 cm⁻¹ | A strong and characteristic band for identifying the amide functionality. |
| O-H stretch (hydroxyl) | ~3400 cm⁻¹ (broad) | Indicates the presence of the hydroxyl group. | |
| N-H stretch (amide) | ~3300 cm⁻¹ | Confirms the secondary amide structure. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Protons on the n-propyl chain | Distinct signals with specific chemical shifts and coupling patterns. | Allows for the unambiguous identification of the n-propyl group and its connectivity. |
| Aromatic protons | Signals in the aromatic region (~7.2-7.5 ppm). | Confirms the presence of the phenyl rings. | |
| Mass Spectrometry (MS) | Molecular Ion Peak | The m/z value corresponding to the exact mass of this compound. | Provides the molecular weight of the compound. |
| Fragmentation Patterns | Specific fragment ions resulting from the cleavage of the amide bond or loss of the propyl group. | Can be used for structural confirmation and in tandem MS techniques for highly selective monitoring. |
The development of robust analytical methods based on these spectroscopic markers would be essential for any potential application of this compound in advanced materials or as a tracer in environmental or industrial processes. This would involve creating calibration curves and validating the method's sensitivity, selectivity, and reproducibility in relevant sample matrices. Without dedicated studies on this compound, these remain theoretical assignments based on general spectroscopic principles.
Q & A
Q. What are the established synthetic routes for N-Propylbenzilamide, and how can researchers validate purity and structural integrity?
Methodological Answer:
- Begin with a literature review to identify existing synthetic protocols (e.g., nucleophilic substitution or amidation reactions) .
- Optimize reaction conditions (solvent, temperature, catalysts) using design-of-experiment (DoE) frameworks to assess yield and reproducibility .
- Validate purity via HPLC (≥95% purity threshold) and structural confirmation using / NMR and high-resolution mass spectrometry (HRMS) .
- Cross-reference spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities .
Q. How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- Select in vitro models (e.g., enzyme inhibition or cell viability assays) based on structural analogs or computational docking predictions .
- Use dose-response curves (IC/EC) with positive/negative controls to establish baseline activity .
- Ensure assay reproducibility by adhering to NIH preclinical guidelines (e.g., triplicate runs, blinding, and statistical power analysis) .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activities of this compound analogs?
Methodological Answer:
Q. What advanced techniques are recommended for elucidating the mechanistic role of this compound in cellular pathways?
Methodological Answer:
- Employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map expression changes in treated vs. control samples .
- Validate targets via CRISPR-Cas9 knockout models or siRNA silencing .
- Use molecular dynamics simulations to predict binding affinities and conformational changes .
Q. How can researchers optimize this compound’s pharmacokinetic properties while minimizing toxicity?
Methodological Answer:
- Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., halogenation or methylation) .
- Assess ADMET profiles using in silico tools (e.g., SwissADME) followed by in vivo pharmacokinetic studies (C, t) .
- Apply toxicity screens (Ames test, hepatocyte viability) to prioritize candidates .
Q. What methodologies ensure reproducibility in this compound research across laboratories?
Methodological Answer:
- Publish detailed protocols via platforms like Nature Protocols, including raw data and instrument calibration records .
- Use interlaboratory comparisons (round-robin tests) to validate key findings .
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Data Analysis and Validation
Q. How should researchers design a sampling plan to ensure statistical validity in this compound studies?
Methodological Answer:
Q. What steps are essential for resolving analytical variability in chromatographic purity assessments?
Methodological Answer:
- Standardize column type, mobile phase, and detector settings across runs .
- Spike samples with internal standards (e.g., deuterated analogs) to correct for instrument drift .
- Apply principal component analysis (PCA) to identify outlier batches .
Ethical and Reporting Standards
Q. How can researchers align this compound studies with NIH preclinical reporting guidelines?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
